2,4-Diamino-6-methylpyrimidine-5-carbonitrile 2,4-Diamino-6-methylpyrimidine-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 7466-13-9
VCID: VC17315426
InChI: InChI=1S/C6H7N5/c1-3-4(2-7)5(8)11-6(9)10-3/h1H3,(H4,8,9,10,11)
SMILES:
Molecular Formula: C6H7N5
Molecular Weight: 149.15 g/mol

2,4-Diamino-6-methylpyrimidine-5-carbonitrile

CAS No.: 7466-13-9

Cat. No.: VC17315426

Molecular Formula: C6H7N5

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

2,4-Diamino-6-methylpyrimidine-5-carbonitrile - 7466-13-9

Specification

CAS No. 7466-13-9
Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
IUPAC Name 2,4-diamino-6-methylpyrimidine-5-carbonitrile
Standard InChI InChI=1S/C6H7N5/c1-3-4(2-7)5(8)11-6(9)10-3/h1H3,(H4,8,9,10,11)
Standard InChI Key ROEHHIZFOGEJRN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NC(=N1)N)N)C#N

Introduction

2,4-Diamino-6-methylpyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C6H7N5C_6H_7N_5. It is an important derivative of pyrimidine, characterized by the presence of amino groups at positions 2 and 4, a methyl group at position 6, and a nitrile group at position 5. This compound has been studied for its potential applications in medicinal chemistry and as a precursor for other bioactive molecules.

Synthesis

The synthesis of 2,4-diamino-6-methylpyrimidine-5-carbonitrile typically involves condensation reactions using malononitrile as a key starting material. For example:

  • Malononitrile can react with methyl ketones under basic conditions to form pyrimidine derivatives.

  • The introduction of amino groups at positions 2 and 4 is achieved via amination reactions facilitated by ammonia or related compounds.

Applications in Medicinal Chemistry

Pyrimidine derivatives, including 2,4-diamino-6-methylpyrimidine-5-carbonitrile, are widely studied for their pharmacological properties. This compound has been explored for:

  • Anticancer Activity: Pyrimidine derivatives often exhibit cytotoxic effects against various cancer cell lines due to their ability to interfere with DNA synthesis and repair.

  • Antimicrobial Activity: The amino and nitrile functionalities enhance binding affinity with microbial enzymes.

  • Enzyme Inhibition: Pyrimidines are known to inhibit enzymes like dihydrofolate reductase, making them useful in antifolate therapies.

Comparative Data on Pyrimidine Derivatives

To understand the significance of this compound, it is helpful to compare it with other pyrimidine derivatives in terms of biological activity:

DerivativeActivityKey Functional Groups
2-Amino-4-hydroxy-pyrimidineAntiviralAmino, Hydroxy
2,4-Diamino-6-methylpyrimidineAntimalarialAmino, Methyl
2,4-Diamino-6-methylpyrimidine-5-carbonitrileAnticancer/Antimicrobial PotentialAmino, Methyl, Nitrile

Crystallographic Data

Studies on similar pyrimidine compounds have revealed that they form stable crystal structures through hydrogen bonding networks. For example:

  • Centrosymmetric dimers are formed via N—H⋯O hydrogen bonds.

  • The planar nature of the molecule facilitates stacking interactions in crystal lattices.

Future Directions

Research into this compound could focus on:

  • Structure-Activity Relationships (SARs): Modifications to the nitrile or amino groups could enhance biological activity.

  • Drug Development: The compound's framework can serve as a scaffold for designing enzyme inhibitors or anticancer agents.

  • Material Science Applications: Pyrimidines are also studied for their optoelectronic properties.

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